ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate -

ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate

Catalog Number: EVT-4845358
CAS Number:
Molecular Formula: C25H33NO4
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium Bromide

Compound Description: This compound is a phenanthroline salt investigated for its antiplasmodium activity. It exhibited promising results in a heme polymerization inhibitory activity (HPIA) assay, showing comparable potency to chloroquine. []

6,7-Dimethoxy-1-(4′-Ethoxy-3′-Methoxybenzyl)-3-Methylisoquinoline

Compound Description: This compound is a synthetic analog of papaverine, exhibiting similar coronary and femoral artery dilation properties. It showed promising results in preclinical studies, demonstrating comparable efficacy to papaverine with lower toxicity. []

5-(4-(2-(5-Ethyl Pyridine-2-yl) Ethoxy) Benzyl)-3-(phenylsulfonyl) Thiazolidine-2, 4-dione (BAC)

Compound Description: This thiazolidinedione derivative (BAC) demonstrated potential as a CB1 receptor antagonist in preclinical studies. Unlike the selective CB1 antagonist AM251, BAC treatment did not significantly alter neurobehavioral activity, while effectively ameliorating HFD-induced diabesity by reducing oxidative stress, regulating lipid profiles, and decreasing pro-inflammatory cytokines. []

Relevance: While sharing a benzyl group with the target compound, ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate, this thiazolidinedione derivative diverges significantly in its core structure. Unlike the target compound's piperidine ring and ethyl 3-carboxylate group, BAC features a thiazolidinedione ring system and a distinct substitution pattern on the benzyl moiety. This structural dissimilarity suggests potentially different pharmacological targets and therapeutic applications. []

(2R,5S)-(+)-3,5-Dimethyl-2-(3-pyridyl)-thiazolidin-4-one hydrochloride (SM-12502) and 4-[2-(1H-Imidazol-1-yl)-ethoxy]-Benzoic acid (Dazoxiben)

Compound Description: These compounds, SM-12502 and Dazoxiben, serve as model molecules for studying platelet aggregation inhibition. Researchers investigated the enantiomeric specificity of novel chiral inhibitors of platelet aggregation, comparing their structure-activity relationships to these established compounds. This approach aims to elucidate the biological targets of the newly synthesized inhibitors and their mechanism of action. []

Relevance: Although not directly structurally related to ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate, these compounds provide a framework for understanding the biological activity of structurally similar molecules. Investigating the target compound's potential to inhibit platelet aggregation, in comparison to SM-12502 and Dazoxiben, could offer insights into its pharmacological profile and potential therapeutic applications. []

(1S)-1-[4-Chloro-3-(4-ethoxybenzyl) phenyl]-1,6-dideoxy-D-glucose

Compound Description: This compound, a crystalline form A of (1S)-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1,6-dideoxy-D-glucose, holds potential as a therapeutic agent for diabetes. The invention also encompasses a preparation method for Form A and its use in pharmaceutical compositions for treating diabetes. []

2-(N-Benzyl-N-Methylamino)Ethyl Methyl 2,6-Dimethyl-4-(m-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate (Nicardipine)

Compound Description: This compound, Nicardipine, is a dihydropyridine derivative known for its calcium channel blocking activity. Researchers investigated its pharmacological properties, including its vertebral vasodilating activity, and synthesized its metabolites to understand its metabolic fate. [, ]

Relevance: While both this compound and the target compound, ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate, feature a benzyl group, their core structures differ significantly. Nicardipine's dihydropyridine core contrasts with the target compound's piperidine ring system. This distinction suggests different pharmacological targets and therapeutic applications. Nicardipine's known calcium channel blocking activity distinguishes it from the target compound, which lacks this specific pharmacophore. [, ]

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA)

Compound Description: This compound, NCA, is a potent locomotor stimulant in various laboratory animals. Pharmacological studies suggest its mechanism of action involves catecholamines, potentially by altering norepinephrine uptake or release. []

Relevance: While both this compound and ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate share a benzyl group and an ethyl substituent, their core structures differ significantly. NCA's naphthyridine core, with its fused ring system and carbonyl groups, contrasts with the target compound's piperidine ring. This distinction suggests distinct pharmacological targets and therapeutic applications. NCA's potent locomotor stimulant activity, attributed to its interaction with catecholamines, differentiates it from the target compound, for which no such activity has been reported. []

Properties

Product Name

ethyl 3-benzyl-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinecarboxylate

IUPAC Name

ethyl 3-benzyl-1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]piperidine-3-carboxylate

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H33NO4/c1-3-29-23-12-11-21(15-22(23)18-27)17-26-14-8-13-25(19-26,24(28)30-4-2)16-20-9-6-5-7-10-20/h5-7,9-12,15,27H,3-4,8,13-14,16-19H2,1-2H3

InChI Key

QMAUMZAPPZLPJB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CN2CCCC(C2)(CC3=CC=CC=C3)C(=O)OCC)CO

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCCC(C2)(CC3=CC=CC=C3)C(=O)OCC)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.